![molecular formula C14H20N2O2 B2869069 Tert-butyl [trans-2-(4-aminophenyl)cyclopropyl]carbamate CAS No. 1228092-22-5](/img/structure/B2869069.png)
Tert-butyl [trans-2-(4-aminophenyl)cyclopropyl]carbamate
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Description
Synthesis Analysis
TAC has been utilized in various synthesis processes. For instance, it has been used in the enzymatic kinetic resolution process, which involves lipase-catalyzed transesterification, leading to the production of optically pure enantiomers. It has also been used in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid.Molecular Structure Analysis
TAC serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure and substitution patterns have been extensively studied, highlighting its significance in nucleotide analog synthesis.Chemical Reactions Analysis
TAC has been employed in the synthesis of fluorinated cyclopropanecarboxylates, which are used in the production of antidepressants and other pharmacologically active compounds. In the field of green chemistry, it’s involved in the cyclizative atmospheric CO2 fixation process, leading to cyclic carbamates.Physical And Chemical Properties Analysis
The molecular formula of TAC is C14H20N2O2 and its molecular weight is 248.32 . Further physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate: is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for the protection of amine groups during the synthesis of complex organic molecules, particularly in the pharmaceutical industry where anilines are a common motif.
Preparation of Tetrasubstituted Pyrroles
The compound serves as a precursor in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Pyrroles are important heterocyclic compounds that appear in many natural products and pharmaceuticals.
Pharmaceutical Testing
It is utilized in pharmaceutical testing as a high-quality reference standard to ensure accurate results . Reference standards are essential for the validation of analytical methods and the assurance of the quality and safety of pharmaceutical products.
Chemical Research
As a research chemical, tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate is employed in various chemical research applications to explore new synthetic pathways and reactions . Its unique structure makes it a valuable tool for studying cyclopropyl group interactions in different chemical environments.
Method Development in Organic Synthesis
The compound is involved in method development for the preparation of carbamates . Carbamates are a class of organic compounds that have wide-ranging applications, including as pesticides, pharmaceuticals, and polymers.
Exploration of tert-Butyl Group Reactivity
The tert-butyl group’s unique reactivity is highlighted by its use in this compound, which aids in understanding its implications in biosynthetic and biodegradation pathways . This knowledge is vital for the development of new synthetic methods and for the advancement of green chemistry principles.
properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8,15H2,1-3H3,(H,16,17)/t11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYAPBUIUDTGLR-NWDGAFQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate | |
CAS RN |
1228092-22-5 |
Source
|
Record name | rac-tert-butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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